molecular formula C16H15N5OS B500029 N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine CAS No. 878434-71-0

N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine

Cat. No.: B500029
CAS No.: 878434-71-0
M. Wt: 325.4g/mol
InChI Key: QNYQTNKOMYVYQD-UHFFFAOYSA-N
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Description

N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine typically involves multiple steps. One common route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters to form the triazole ring on the thiadiazole scaffold . The reaction conditions often involve acid catalysis and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole and thiadiazole rings can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the heterocyclic moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and π-π interactions with various enzymes and receptors, modulating their activity . This makes the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-N-{4-[3-(2-methyl-3-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}amine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both triazole and thiadiazole rings enhances its potential as a versatile pharmacophore in medicinal chemistry .

Properties

CAS No.

878434-71-0

Molecular Formula

C16H15N5OS

Molecular Weight

325.4g/mol

IUPAC Name

N,N-dimethyl-4-[3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C16H15N5OS/c1-10-13(8-9-22-10)14-17-18-16-21(14)19-15(23-16)11-4-6-12(7-5-11)20(2)3/h4-9H,1-3H3

InChI Key

QNYQTNKOMYVYQD-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)N(C)C

Canonical SMILES

CC1=C(C=CO1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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